

Application Notes and Protocols for Tpn171

Efficacy Screening

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Compound of Interest

Compound Name: Tpn171

Cat. No.: B15574540

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Introduction

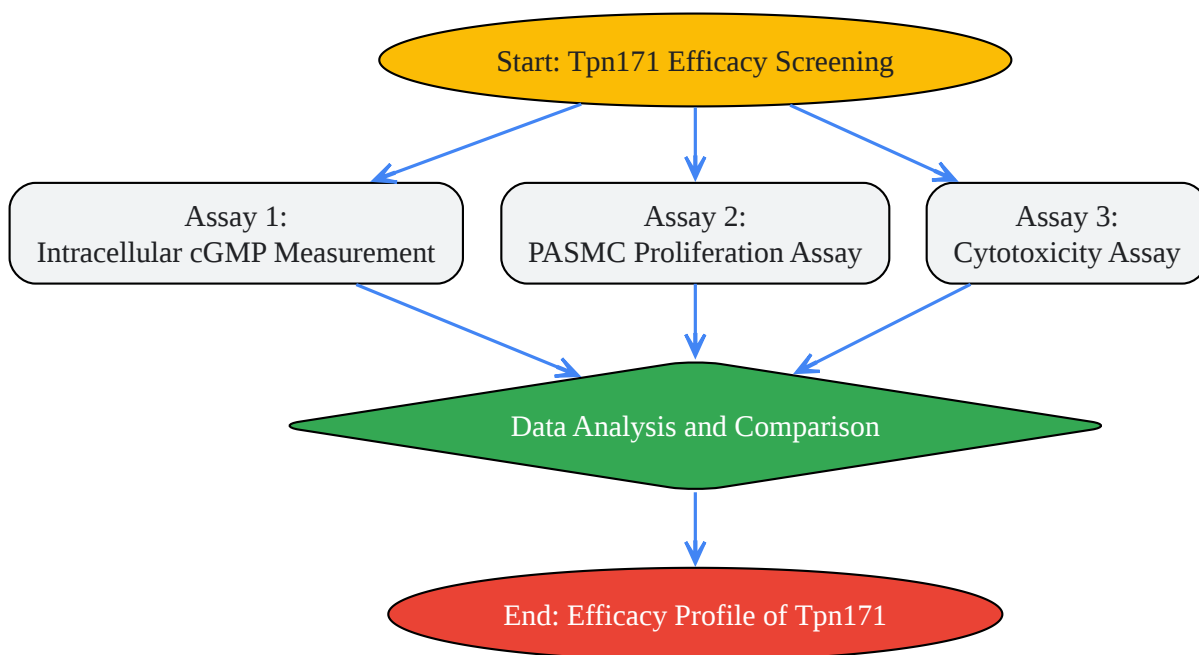
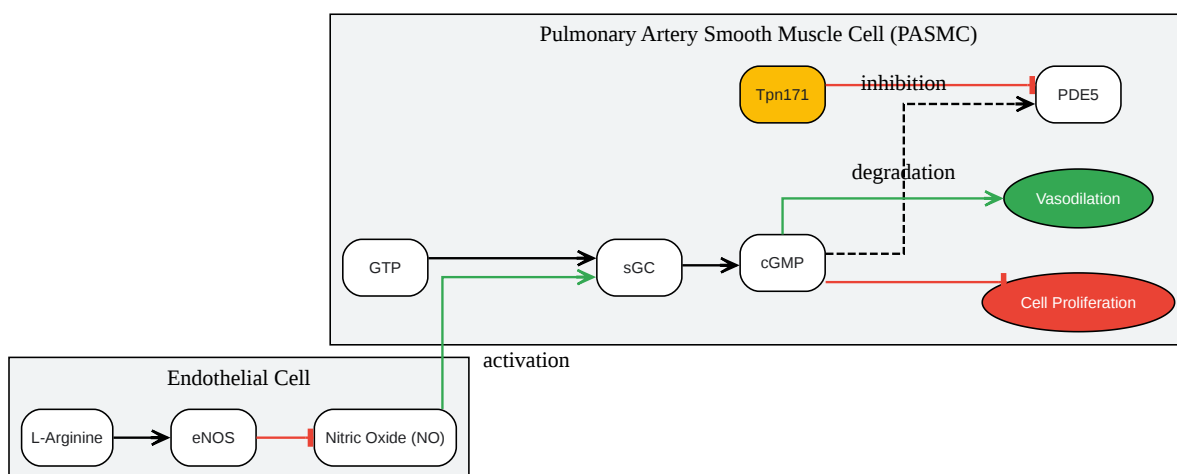
Tpn171 is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor under investigation for the treatment of pulmonary arterial hypertension (PAH).[1] PAH is a progressive disease characterized by elevated pulmonary artery pressure, leading to right heart failure and death. A key pathological feature of PAH is the excessive proliferation of pulmonary artery smooth muscle cells (PASMCs), which contributes to the remodeling of the pulmonary arteries.[2]

The nitric oxide (NO) signaling pathway plays a crucial role in regulating vascular tone and smooth muscle cell proliferation. Endothelial cells produce NO, which stimulates soluble guanylate cyclase (sGC) in PASMCs to produce cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that mediates vasodilation and inhibits PASMC proliferation. PDE5 is the primary enzyme responsible for the degradation of cGMP in PASMCs. By inhibiting PDE5, **Tpn171** increases intracellular cGMP levels, thereby promoting vasodilation and attenuating the proliferative phenotype of PASMCs.

These application notes provide a detailed framework for developing a comprehensive cell-based assay strategy to screen and characterize the efficacy of **Tpn171** and other potential PDE5 inhibitors. The protocols outlined below are designed to assess the compound's on-target activity, its anti-proliferative effects on PASMCs, and its potential cytotoxicity.

Signaling Pathways and Experimental Workflow

To understand the mechanism of action of **Tpn171**, it is essential to visualize the key signaling pathways involved in PAH and the experimental workflow for its evaluation.



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